molecular formula C8H15N5 B14400084 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole CAS No. 88141-05-3

5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole

Cat. No.: B14400084
CAS No.: 88141-05-3
M. Wt: 181.24 g/mol
InChI Key: DXTJZNFQIAFKMA-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate precursors. For instance, the reaction of cyclohexyl isocyanide with hydrazine hydrate under reflux conditions can yield the desired triazole compound .

Industrial Production Methods

Industrial production of 1,2,4-triazoles, including this compound, often involves the use of continuous flow reactors. These reactors allow for efficient and scalable synthesis of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole is unique due to the presence of both cyclohexyl and hydrazinyl groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

88141-05-3

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

(5-cyclohexyl-1H-1,2,4-triazol-3-yl)hydrazine

InChI

InChI=1S/C8H15N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h6H,1-5,9H2,(H2,10,11,12,13)

InChI Key

DXTJZNFQIAFKMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)NN

Origin of Product

United States

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